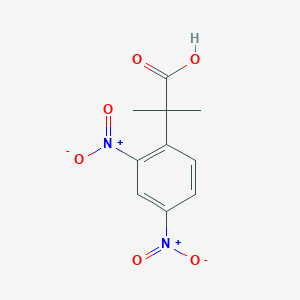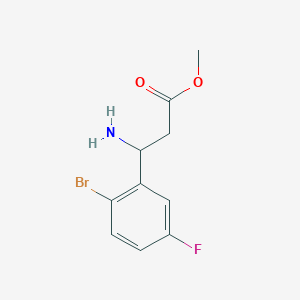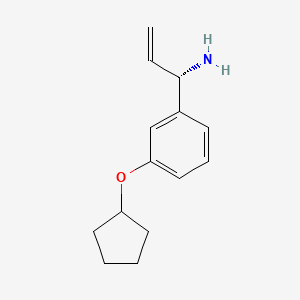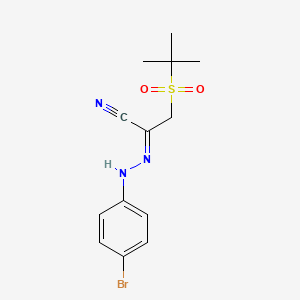
2-(2,4-Dinitrophenyl)-2-methylpropanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dinitrophenyl group attached to a methylpropanoic acid moiety. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by subsequent reactions to introduce the methylpropanoic acid group. One common method involves the reaction of 2,4-dinitrophenol with methylpropanoic acid under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid often employs large-scale nitration processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the dinitrophenyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is widely used in scientific research due to its unique chemical properties. Some applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid involves its ability to undergo nucleophilic addition-elimination reactions. The compound can interact with various molecular targets, including enzymes and proteins, through its reactive dinitrophenyl group. This interaction often leads to the formation of covalent bonds, altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound with similar chemical properties but lacking the methylpropanoic acid group.
2,4-Dinitro-o-cresol: Another dinitrophenyl derivative used in industrial applications.
Uniqueness
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is unique due to its combination of the dinitrophenyl group and the methylpropanoic acid moiety. This structure imparts distinct reactivity and makes it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C10H10N2O6 |
|---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10N2O6/c1-10(2,9(13)14)7-4-3-6(11(15)16)5-8(7)12(17)18/h3-5H,1-2H3,(H,13,14) |
InChI Key |
JWYSHNQZMZCLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13057559.png)
![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate](/img/structure/B13057576.png)

![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13057581.png)



methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)

![(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057645.png)
